1,2,3,4,5,6-Benzenehexamine
Overview
Description
1,2,3,4,5,6-Benzenehexamine, also known as hexaaminobenzene, is an aromatic compound with the molecular formula C6H12N6. This compound is characterized by the presence of six amino groups attached to a benzene ring, making it a highly substituted aromatic amine. It is typically found as a white or light yellow crystalline powder and is known for its versatility in various scientific applications .
Mechanism of Action
Target of Action
Benzene-1,2,3,4,5,6-hexaamine, also known as Hexaaminobenzene, is a compound that has been used as a reagent in the preparation of 2-(benzimidazol-2-yl)quinoxalines . These quinoxalines are known to act as selective antagonists at human A1 and A3 adenosine receptors . Adenosine receptors play a crucial role in various physiological processes such as neurotransmission, inflammation, and immune responses.
Pharmacokinetics
It has a molecular weight of 168.2 and a density of 1.631±0.06 g/cm3 . The compound’s melting point is 255 °C . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Biochemical Analysis
Biochemical Properties
It is known that the compound can act as a reagent in the preparation of certain compounds, such as 2-(benzimidazol-2-yl)quinoxalines, which are selective antagonists at human A1 and A3 adenosine receptors
Molecular Mechanism
It is known that the compound can form sigma-bonds with other molecules, generating positively charged intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Benzenehexamine can be synthesized through several methods. One common approach involves the reduction of 1,3,5-trichlorobenzene with ammonia under high pressure and temperature conditions. Another method includes the nitration of benzene followed by catalytic hydrogenation to introduce the amino groups .
Industrial Production Methods: In industrial settings, the production of benzene-1,2,3,4,5,6-hexaamine often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Benzenehexamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form simpler amines.
Substitution: Electrophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine under acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, such as nitrobenzene, halobenzene, and aminobenzene .
Scientific Research Applications
1,2,3,4,5,6-Benzenehexamine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of coordination compounds and catalysts.
Biology: Used in the study of enzyme interactions and protein binding due to its multiple amino groups.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Employed in the production of dyes, pigments, and high-performance polymers .
Comparison with Similar Compounds
1,3,5-Triaminobenzene: Contains three amino groups and is less substituted compared to benzene-1,2,3,4,5,6-hexaamine.
1,2,4,5-Tetraaminobenzene: Contains four amino groups and exhibits different reactivity patterns.
Hexamethylenetetramine: Although structurally different, it shares some reactivity characteristics due to the presence of multiple nitrogen atoms
Uniqueness: 1,2,3,4,5,6-Benzenehexamine is unique due to its high degree of substitution, which imparts distinct chemical and physical properties. Its ability to form multiple hydrogen bonds and coordinate with various metal ions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZUKMVEBFJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1N)N)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395410 | |
Record name | Benzenehexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-26-2 | |
Record name | Hexaaminobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4444-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenehexamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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